Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane

Volatility Process Safety Silicone Synthesis

The compound dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane, systematically named 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS 1000-05-1), is a linear, short-chain organosiloxane of the formula C8H26O3Si4 with a molecular weight of 282.63 g/mol. It is a hydride-terminated polydimethylsiloxane oligomer, featuring two reactive terminal silicon-hydride (Si-H) groups.

Molecular Formula C8H26O3Si4
Molecular Weight 282.63 g/mol
Cat. No. B7802602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane
Molecular FormulaC8H26O3Si4
Molecular Weight282.63 g/mol
Structural Identifiers
SMILESC[SiH](C)O[Si](C)(C)O[Si](C)(C)O[SiH](C)C
InChIInChI=1S/C8H26O3Si4/c1-12(2)9-14(5,6)11-15(7,8)10-13(3)4/h12-13H,1-8H3
InChIKeyMMAKNNYIZYDWTD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane (1,1,3,3,5,5,7,7-Octamethyltetrasiloxane)


The compound dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane, systematically named 1,1,3,3,5,5,7,7-octamethyltetrasiloxane (CAS 1000-05-1), is a linear, short-chain organosiloxane of the formula C8H26O3Si4 with a molecular weight of 282.63 g/mol [1]. It is a hydride-terminated polydimethylsiloxane oligomer, featuring two reactive terminal silicon-hydride (Si-H) groups. This structure places it as a reactive intermediate between shorter-chain siloxanes and higher-molecular-weight polymers, making it a critical precursor for hydrosilylation-based syntheses and a key component in formulating silicone elastomers, surfactants, and surface modifiers [2].

Why Generic Siloxane Substitution Fails: The Case for Hydride-Terminated Oligomer Selection


Substituting dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane with a generic linear or cyclic siloxane overlooks its precise bifunctional Si-H character. In a study of difunctional epoxy siloxane monomers, the reactivity order was found to be disiloxane > trisiloxane > tetrasiloxane, while the thermal stability of the resulting polymers increased with the length of the dimethylsiloxane chain, highlighting a critical reactivity-stability trade-off [1]. This demonstrates that the chain length and corresponding hydride equivalent weight of the tetrasiloxane ring are not generic; they directly dictate the kinetics of network formation and the final thermal and mechanical properties of the material, making simple replacement with a different oligomer length or a non-hydride analog chemically ineffectual.

Quantitative Differentiation: Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane vs. Closest Analogs


Reduced Volatility and Process Loss vs. 1,1,3,3-Tetramethyldisiloxane

The target tetrasiloxane exhibits a significantly higher boiling point than the shorter-chain 1,1,3,3-tetramethyldisiloxane (TMDS), an alternative hydride-terminated oligomer. This directly translates to lower vapor pressure and reduced material loss through evaporation during ambient or heated processing, a critical factor for maintaining stoichiometric control in hydrosilylation crosslinking reactions [1] [2].

Volatility Process Safety Silicone Synthesis

Intermediate Crosslink Density Control vs. 1,1,3,3-Tetramethyldisiloxane and 1,1,3,3,5,5-Hexamethyltrisiloxane

The target compound provides a specific hydride equivalent weight of 141.3 g/eq, which is precisely double that of TMDS (67.2 g/eq). This allows formulators to use the tetrasiloxane as a chain extender with a longer spacing between crosslinks, directly translating to higher elongation and lower modulus in cured elastomers without the higher cost or complexity of polymeric hydride-terminated PDMS [1] [2].

Network Architecture Si-H Equivalent Weight Elastomer Flexibility

Balanced Reactivity-Thermal Stability Profile vs. Shorter Siloxane Chains

In a head-to-head study preparing difunctional epoxy siloxane monomers from a series of α,ω-Si-H-terminated siloxanes, the tetrasiloxane analog exhibited lower hydrosilylation reactivity than the disiloxane and trisiloxane versions, but the final polymer derived from the tetrasiloxane showed superior thermal stability. This demonstrates a direct oligomer-length-dependent trade-off where the target compound offers a more workable reaction pot life and a more thermally robust end product [1].

Hydrosilylation Kinetics Polymer Thermal Stability Epoxy Siloxane

Definitive Bifunctional Reactivity vs. Fully Methylated Analog Decamethyltetrasiloxane

Unlike its fully methylated, non-functional analog decamethyltetrasiloxane (CAS 141-62-8), the target compound possesses the critical Si-H functionality required for participation in platinum-catalyzed hydrosilylation curing. This functional difference means the target acts as a crosslinker or chain extender, while the methylated analog serves only as a non-reactive diluent or solvent, fundamentally changing its role in a formulation from a performance-enhancing component to an extractable additive.

Crosslinker Functionality Si-H Reactivity Silicone Elastomers

High-Value Application Scenarios for Dimethylsilyloxy-[dimethylsilyloxy(dimethyl)silyl]oxy-dimethylsilane


Precision Chain Extender in Low-Modulus Silicone Gels

Formulators seeking to create very soft, high-elongation silicone gels for cushioning or stretchable electronics can leverage the target compound's precise 141.3 g/eq Si-H equivalent weight. By reacting it with divinyl-terminated PDMS, it introduces a defined, longer spacer between crosslinks compared to TMDS, systematically lowering the network's modulus and eliminating the batch-to-batch variability associated with using lower-purity polymeric hydride-terminated PDMS [1].

Synthesis of Thermally Robust Epoxy-Siloxane Hybrid Monomers

Researchers synthesizing epoxy-siloxane hybrid resins for high-temperature coatings should select this tetrasiloxane. Evidence shows that while it hydrosilylates more slowly than a disiloxane analog, the resulting hybrid polymer exhibits demonstrably higher thermal stability, making it the superior precursor for applications where thermal degradation resistance is paramount and a longer pot life is a processing advantage [2].

High-Fidelity Replication in Soft Lithography and Mold Making

For applications in microfluidics and soft lithography requiring a low-viscosity, low-surface-energy mold material that cures with minimal shrinkage, the target compound's lower volatility compared to TMDS ensures safer handling and more consistent mixing ratios, while its lower Si-H equivalent weight relative to long-chain polymers allows for a robust, tightly crosslinked surface layer. This results in a mold with superior dimensional stability and ease of release [1].

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